2-Hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide
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Overview
Description
2-Hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Reactants: 2-hydroxy-5-nitrobenzaldehyde and 2-phenylacetohydrazide.
Solvent: Ethanol.
Conditions: Reflux for several hours.
Product: 2-Hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazones.
Scientific Research Applications
2-Hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Biological Studies: It is used in studies involving enzyme inhibition and interaction with biological macromolecules such as DNA and proteins.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide involves its interaction with biological targets such as enzymes and DNA. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide: Similar structure with a methoxy group instead of a nitro group.
2-Hydroxy-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-benzohydrazone: Similar structure with a methoxy group at a different position.
Uniqueness
2-Hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide is unique due to the presence of both hydroxyl and nitro groups, which contribute to its distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13N3O5 |
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Molecular Weight |
315.28 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C15H13N3O5/c19-13-7-6-12(18(22)23)8-11(13)9-16-17-15(21)14(20)10-4-2-1-3-5-10/h1-9,14,19-20H,(H,17,21)/b16-9+ |
InChI Key |
IRMGULSXDMBLLW-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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